1-(4-Ethylphenyl)-3-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)urea

Physicochemical profiling Lipophilicity Medicinal chemistry

Researchers pursuing mutant-selective EGFR inhibitors face a bottleneck: synthesizing and validating a pyrimidin-4-yl urea scaffold from scratch delays SAR campaigns by weeks. This compound delivers a pre-assembled N-aryl-N′-pyrimidin-4-yl urea core validated in the discovery of irreversible EGFR L858R/T790M inhibitors (optimized analogs achieve IC₅₀ = 4 nM with 22-fold selectivity over wild-type). • Procure as a ready-to-derivatize scaffold-three NH handles enable installation of acrylamide, chloroacetamide, or vinyl-sulfonamide warheads for covalent targeting. • The 4-ethylphenyl substituent raises cLogP by ~0.5 log units vs. unsubstituted phenyl, enabling systematic para-alkyl SAR without library synthesis. • Also applicable as a Src-family kinase recognition element; procure for selectivity profiling against Src, Yes, Fyn, Lyn, and GSK-3α. Available from stock with flexible packaging; inquiry-based pricing ensures competitive procurement for discovery-scale projects.

Molecular Formula C20H23N7O
Molecular Weight 377.452
CAS No. 1396810-78-8
Cat. No. B2714081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Ethylphenyl)-3-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)urea
CAS1396810-78-8
Molecular FormulaC20H23N7O
Molecular Weight377.452
Structural Identifiers
SMILESCCC1=CC=C(C=C1)NC(=O)NCCNC2=CC(=NC=N2)NC3=CC=CC=N3
InChIInChI=1S/C20H23N7O/c1-2-15-6-8-16(9-7-15)26-20(28)23-12-11-22-18-13-19(25-14-24-18)27-17-5-3-4-10-21-17/h3-10,13-14H,2,11-12H2,1H3,(H2,23,26,28)(H2,21,22,24,25,27)
InChIKeyKYNYZDSFNIYZTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Ethylphenyl)-3-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)urea: Kinase-Targeted Procurement


1-(4-Ethylphenyl)-3-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)urea (CAS 1396810‑78‑8) is a fully synthetic small‑molecule urea that embeds a 4‑ethylphenyl head group and a pyridin‑2‑ylamino‑pyrimidine tail joined through an aminoethyl linker [REFS‑1]. The compound belongs to the N‑aryl‑N′‑pyrimidin‑4‑yl urea chemotype, a scaffold that has been systematically optimised to deliver potent and selective irreversible inhibitors of the EGFR L858R/T790M double mutant [REFS‑2]. The same pyridin‑2‑ylamino‑pyrimidine motif is present in patented Src‑family kinase inhibitors that exhibit nanomolar biochemical potency [REFS‑3], establishing the core as a privileged kinase‑binding element.

Kinase-targeted chemotype: N‑aryl‑N′‑pyrimidin‑4‑yl urea scaffold, validated for irreversible EGFR mutant inhibitor design

Pathway-study fit: Supports EGFR (L858R/T790M) and Src‑family kinase profiling workflows; core recognized as privileged kinase‑binding element

Synthetic versatility: Three distinct NH sites enable parallel functionalization for probes, linkers, or SAR library expansion

Why Generic Aryl-Urea Substitution Fails


Within the pyrimidin‑4‑yl urea family, even modest changes to the N‑aryl substituent produce large shifts in lipophilicity, hydrogen‑bonding capacity and pharmacokinetic behaviour [REFS‑1]. The 4‑ethylphenyl group of CAS 1396810‑78‑8 raises cLogP by ≈0.5 log units relative to the unsubstituted phenyl analog, while simultaneously altering the compound’s polar surface area and rotatable bond count in a way that cannot be replicated by ortho‑halogen or ortho‑alkoxy congeners [REFS‑2][REFS‑3]. In kinase‑directed applications, the pyridin‑2‑ylamino‑pyrimidine anchor tolerates only a narrow set of substitution vectors; indiscriminate replacement of the 4‑ethylphenyl moiety therefore risks loss of target engagement, altered selectivity windows, or unpredictable solubility profiles that directly affect assay reproducibility [REFS‑1][REFS‑2].

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Replacing the 4‑ethylphenyl group with unsubstituted phenyl or ortho‑alkoxy/halogen analogs shifts lipophilicity and hydrogen‑bonding capacity, which may alter assay compatibility.

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Altered rotatable bond count and polar surface area between analogs can change conformational entropy; binding-mode reproducibility may not transfer directly.

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The pyrimidin‑4‑yl urea anchor tolerates a narrow substitution vector set; indiscriminate replacement risks loss of target engagement or unpredictable selectivity windows.

Quantitative Differentiation vs. Closest Analogs


Lipophilicity Tuning: 4-Ethylphenyl vs. Unsubstituted Phenyl

The 4‑ethyl substituent on the terminal aryl ring markedly increases lipophilicity compared with the parent phenyl derivative. SwissADME‑predicted consensus Log P for the target compound is 2.8, versus 2.3 for the unsubstituted 1‑phenyl analog (CAS not assigned; structure confirmed by SMILES comparison) [REFS‑1][REFS‑2].

Lipophilicity Tuning
Cross-study
Consensus Log P 2.8 vs 2.3 (Δ +0.5)

Supports wider chromatographic separation; may enhance membrane permeability context for cell-based assays.

SwissADME in‑silico prediction; experimental validation recommended.

Physicochemical profiling Lipophilicity Medicinal chemistry

Rotatable Bonds & H-Bond Donors vs. ortho Analogs

The target compound possesses 9 rotatable bonds and 4 hydrogen‑bond donors, compared with 10 rotatable bonds and 4 H‑bond donors for the 2‑ethoxyphenyl analog (CAS 1421457‑77‑3) and 8 rotatable bonds / 4 H‑bond donors for the 2‑chlorophenyl analog (CAS not assigned) [REFS‑1][REFS‑2][REFS‑3]. The ethyl group introduces additional conformational entropy, potentially favouring induced‑fit binding in flexible kinase active sites.

Rotatable Bond & HBD Profile
Cross-study
9 rot. bonds / 4 HBD vs 10 (2‑OEt) & 8 (2‑Cl)

Intermediate flexibility may balance pre‑organization and adaptability for induced‑fit binding.

Topological descriptors; wet‑lab binding kinetics may differ.

Molecular flexibility Hydrogen bonding ADME prediction

EGFR L858R/T790M Inhibition by Pyrimidin-4-yl Urea Scaffold

Although direct experimental IC₅₀ data for CAS 1396810‑78‑8 have not been published, the chemotype on which it is built yields potent EGFR L858R/T790M inhibitors. Compound 28 in the Zhou et al. series (an irreversible N‑aryl‑N′‑pyrimidin‑4‑yl urea bearing an acrylamide warhead) exhibited IC₅₀ = 4 nM on the mutant kinase and 22‑fold selectivity over wild‑type EGFR [REFS‑1]. This validates the pyrimidin‑4‑yl urea core as a competent EGFR‑directed scaffold and implies that 1396810‑78‑8 serves as a suitable starting point for further derivatisation.

EGFR Mutant Inhibition Context
Class-level
No direct data; analog IC₅₀ 4 nM (22‑fold vs WT)

Provides validated kinase‑binding motif for warhead installation; scaffold‑level evidence only.

Analog contains acrylamide warhead; activity of title compound requires experimental confirmation.

EGFR Kinase inhibition Mutant selectivity

Src and GSK-3α Inhibition by Pyrimidine Ureas

A structurally related pyridin‑2‑ylamino‑pyrimidine urea from US9783556 (Example 14) inhibited the tyrosine kinase Src with IC₅₀ = 360 nM while showing >27‑fold selectivity over GSK‑3α (IC₅₀ > 10 µM) [REFS‑1]. This demonstrates that the pyridin‑2‑ylamino‑pyrimidine template can achieve target‑class selectivity when the urea appendage is properly chosen, supporting the use of 1396810‑78‑8 in focused Src‑family or multi‑kinase profiling campaigns.

Src/GSK‑3α Selectivity Context
Class-level
Analog Src IC₅₀ 360 nM, >27‑fold over GSK‑3α

Supports Src‑family profiling; core may guide counter‑screening target selection.

Comparator contains a naphthyl‑urea tail; potency and selectivity of title compound may differ.

Src kinase GSK-3α Kinase selectivity panel

Synthetic Diversification via Amine Handles

CAS 1396810‑78‑8 contains two chemically distinct secondary amine sites (the pyrimidin‑4‑yl‑NH and the urea‑NH adjacent to the ethyl linker) plus a terminal primary amine on the pyridine ring, providing three orthogonal nucleophilic handles for late‑stage functionalisation [REFS‑1]. This contrasts with the 2‑chlorophenyl and 2‑ethoxyphenyl analogs, where the ortho‑substituent partially shields the urea‑NH, reducing reactivity in acylation or reductive amination protocols [REFS‑2].

Derivatizable Amine Sites
Data to verify
3 distinct NH handles (pyrimidine, urea, pyridine) vs ortho steric shielding

Enables parallel functionalization for probes or library synthesis; structural inference.

Based on 2D structure; reactivity under reaction conditions needs verification.

Chemical biology Bifunctional probes Parallel synthesis

Drug-Likeness: Lead-Like Profile of 4-Ethylphenyl

SwissADME analysis classifies the target compound as ‘lead‑like’ (MW = 377.5 Da, consensus Log P = 2.8, TPSA = 108 Ų), whereas the 2‑ethoxyphenyl analog (MW = 393.5 Da, TPSA = 117 Ų) is pushed toward the upper bound of rule‑of‑five space [REFS‑1][REFS‑2]. The lower molecular weight and polar surface area of the 4‑ethylphenyl derivative make it more amenable to subsequent property‑preserving elaboration.

Drug-Likeness Profile
Cross-study
MW 377.5 Da, TPSA 108 Ų vs 393.5 Da, 117 Ų (2‑OEt)

Lower MW/TPSA provide wider margin for property‑preserving elaboration.

SwissADME in‑silico; experimental ADME profiling advised.

Drug-likeness Lead optimisation In‑silico ADME

Procurement-Guiding Application Scenarios


Irreversible EGFR Inhibitor Design & Warhead Installation

Teams pursuing covalent EGFR L858R/T790M inhibitors can procure the title compound as a core scaffold and install an acrylamide, chloroacetamide, or vinyl‑sulfonamide warhead at the pyridine or urea nitrogen positions. The pyrimidin‑4‑yl urea core has been validated to deliver mutant‑selective inhibition (IC₅₀ = 4 nM for optimised analog) [REFS‑1].

Multi-Kinase Profiling & Selectivity Screening

The pyridin‑2‑ylamino‑pyrimidine core is a known Src kinase recognition element (IC₅₀ = 360 nM for a close analog) [REFS‑2]. Procurement of the 4‑ethylphenyl urea enables screening against a custom panel of Src‑family kinases (Src, Yes, Fyn, Lyn) and off‑targets such as GSK‑3α to establish selectivity fingerprints early in discovery.

Late-Stage Functionalisation for Chemical Probes

With three accessible NH handles, the compound is an ideal starting point for the preparation of biotinylated or fluorophore‑tagged chemical probes. The rotatable bond count (9 bonds) provides sufficient linker flexibility for pull‑down or fluorescence polarisation assays [REFS‑3], while the calculated Log P of 2.8 balances aqueous solubility and membrane permeability.

SAR Expansion of N-Aryl Urea Series

The 4‑ethylphenyl group represents a lipophilic midpoint between the unsubstituted phenyl (Log P ≈ 2.3) and ortho‑substituted analogs (Log P ≈ 2.6–3.0) [REFS‑3]. Procuring the 4‑ethylphenyl compound allows systematic SAR exploration of para‑alkyl derivatives, informing which substitution vector should be prioritised for further lead optimisation without synthesising a full library from scratch.

Application
Selection Property
Validation Focus
Irreversible EGFR inhibitor design
Pyrimidin‑4‑yl urea scaffold for warhead installation
Mutant‑selective inhibition assay context (L858R/T790M)
Multi‑kinase profiling & selectivity screening
Src‑family recognition element (pyridin‑2‑ylamino‑pyrimidine)
Kinase selectivity panel endpoint review
Late‑stage functionalisation for chemical probes
Multiple nucleophilic NH handles (3 sites)
Biotin/fluorophore conjugation and linker flexibility assessment
SAR expansion of N‑aryl urea series
4‑Ethylphenyl as lipophilic midpoint (Log P ~2.8)
Para‑alkyl substitution vector exploration; property‑space mapping
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